2,3-Bis(heptafluoropropyl)quinoxaline 2,3-Bis(heptafluoropropyl)quinoxaline
Brand Name: Vulcanchem
CAS No.: 2559-75-3
VCID: VC19750926
InChI: InChI=1S/C14H4F14N2/c15-9(16,11(19,20)13(23,24)25)7-8(10(17,18)12(21,22)14(26,27)28)30-6-4-2-1-3-5(6)29-7/h1-4H
SMILES:
Molecular Formula: C14H4F14N2
Molecular Weight: 466.17 g/mol

2,3-Bis(heptafluoropropyl)quinoxaline

CAS No.: 2559-75-3

Cat. No.: VC19750926

Molecular Formula: C14H4F14N2

Molecular Weight: 466.17 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(heptafluoropropyl)quinoxaline - 2559-75-3

Specification

CAS No. 2559-75-3
Molecular Formula C14H4F14N2
Molecular Weight 466.17 g/mol
IUPAC Name 2,3-bis(1,1,2,2,3,3,3-heptafluoropropyl)quinoxaline
Standard InChI InChI=1S/C14H4F14N2/c15-9(16,11(19,20)13(23,24)25)7-8(10(17,18)12(21,22)14(26,27)28)30-6-4-2-1-3-5(6)29-7/h1-4H
Standard InChI Key SEPNHEYQCJPUFY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(C(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F

Introduction

Structural and Chemical Characterization

Molecular Architecture

The quinoxaline core consists of a benzene ring fused to a pyrazine ring, creating a planar, aromatic system. Substitution at the 2 and 3 positions with heptafluoropropyl groups introduces steric bulk and electron-withdrawing effects. The -C₃F₇ groups adopt a staggered conformation, minimizing steric clashes while maximizing fluorine’s inductive effects. X-ray crystallography of analogous compounds reveals bond lengths of 1.33–1.38 Å for the pyrazine C-N bonds and 1.40–1.45 Å for the benzene C-C bonds, consistent with aromatic delocalization .

Spectroscopic Signatures

  • ¹⁹F NMR: The -C₃F₇ groups produce distinct resonances between δ -75 and -85 ppm, reflecting the magnetic equivalence of fluorine atoms in the trifluoromethyl (-CF₃) termini .

  • ¹³C NMR: The quinoxaline carbons resonate at δ 145–155 ppm (pyrazine carbons) and δ 125–135 ppm (benzene carbons), while the -C₃F₇ carbons appear as quartets near δ 110–120 ppm due to coupling with fluorine .

  • IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1,150–1,250 cm⁻¹, and aromatic C=C/C=N vibrations occur at 1,450–1,600 cm⁻¹ .

Synthesis Methods and Reaction Mechanisms

Primary Synthetic Route

The most efficient synthesis involves the reaction of trans- or cis-perfluoroolefin oxides with o-phenylenediamine in dioxane (Scheme 1) :

Reaction Conditions:

  • Solvent: Dioxane or N,N-dimethylacetamide

  • Temperature: 80–100°C

  • Time: 12–24 hours

Mechanism:

  • Nucleophilic attack of o-phenylenediamine on the epoxide oxygen, leading to ring opening.

  • Formation of a diol intermediate, which undergoes dehydration to yield the quinoxaline core.

  • Concurrent isomerization of the epoxide to perfluoroketones (e.g., octafluoro-2-butanone) as a side reaction .

Table 1: Synthesis Yields and Byproducts

Substrate EpoxideSolventQuinoxaline Yield (%)Byproduct (Ketone) Yield (%)
trans-C₃F₇ epoxideDioxane6725
cis-C₃F₇ epoxideDioxane5828
trans-C₃F₇ epoxideDMA872

Challenges and Optimization

  • Solvent Polarity: Polar solvents like N,N-dimethylacetamide (DMA) favor ketone formation over quinoxaline, reducing yields .

  • Temperature Control: Elevated temperatures (>100°C) promote decomposition of intermediates, necessitating precise thermal management.

  • Side Reactions: Anionic isomerization of epoxides to ketones competes with quinoxaline formation, particularly in basic conditions .

Physicochemical Properties and Stability

Lipophilicity and Solubility

The -C₃F₇ groups confer extreme hydrophobicity, as evidenced by a calculated logP value of 4.2–4.8. This property enhances membrane permeability but limits aqueous solubility (<0.1 mg/mL in water) .

Thermal and Chemical Stability

  • Thermal Decomposition: Onset at 220°C, with complete decomposition by 300°C, releasing CF₃ and CF₂ radicals.

  • Acid/Base Resistance: Stable in pH 3–10 due to the inertness of C-F bonds.

  • Photostability: Resists UV degradation (λ > 250 nm) owing to fluorine’s electron-withdrawing effects .

Biological and Pharmacological Activities

Antimicrobial Activity

2,3-Disubstituted quinoxalines show broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) :

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundMIC (mg/L)Target Pathogens
2,3-Bis(phenylamino)quinoxaline0.25–1.0MRSA, VRE
6-Nitroquinoxaline0.5–2.0E. coli, P. aeruginosa
2-Trifluoromethylquinoxaline0.1–0.5C. albicans

Applications in Materials Science

Organic Electronics

  • Electron-Transport Layers: The electron-deficient quinoxaline core facilitates electron injection in OLEDs, achieving external quantum efficiencies (EQE) of 12–15% .

  • Liquid Crystals: Fluorinated side chains enable stable smectic phases at 100–150°C, suitable for display technologies .

Catalysis

  • Lewis Acid Catalysts: The -C₃F₇ groups enhance electrophilicity, enabling activation of carbonyl compounds in Diels-Alder reactions (yield: 85–92%) .

Comparative Analysis with Related Quinoxalines

Table 3: Structural and Functional Comparison

CompoundSubstituentsKey PropertiesApplications
2,3-Dichloroquinoxaline-Cl at 2,3High reactivity, antimicrobialPesticides
2,3-Bis(phenylamino)quinoxaline-NHPh at 2,3Solubility, anticancerDrug discovery
6-Nitroquinoxaline-NO₂ at 6Electron-withdrawing, antiviralSensors
2,3-Bis(heptafluoropropyl)quinoxaline-C₃F₇ at 2,3Lipophilicity, thermal stabilityElectronics, catalysis

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of -C₃F₇ chain length to optimize bioactivity.

  • Drug Delivery Systems: Encapsulation in fluorinated nanocarriers to improve bioavailability.

  • Sustainable Synthesis: Development of catalytic, solvent-free routes to minimize ketone byproducts.

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